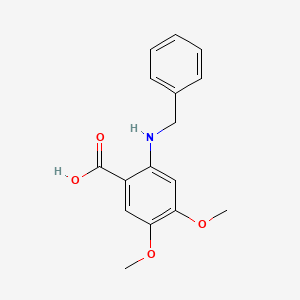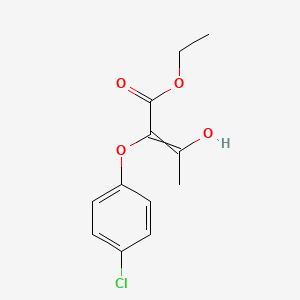![molecular formula C19H10Cl4N6O2 B12533006 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine is a complex organic compound belonging to the triazine family. This compound is characterized by its multiple chlorine atoms and triazine rings, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine involves several steps:
Initial Reaction: The process begins with the reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate. This step forms an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using thionyl chloride or phosphorus oxychloride to introduce additional chlorine atoms.
Final Coupling: The chlorinated intermediate is coupled with 4-hydroxybenzyl alcohol again under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors and controlled environments to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted triazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that contain nucleophilic sites, such as hydroxyl or amino groups.
Pathways Involved: It can inhibit enzyme activity by forming covalent bonds with the active sites, leading to a decrease in the enzyme’s catalytic efficiency. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar in structure but lacks the additional phenoxy and benzyl groups.
2,4-Dichloro-6-isopropylamino-1,3,5-triazine: Contains an isopropylamino group instead of the phenoxy and benzyl groups.
2,4-Dichloro-6-fluoroquinoline: A quinoline derivative with similar chlorine substitution but different core structure.
Uniqueness
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine is unique due to its complex structure, which includes multiple triazine rings and phenoxy groups. This complexity allows it to participate in a broader range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C19H10Cl4N6O2 |
|---|---|
Molecular Weight |
496.1 g/mol |
IUPAC Name |
2,4-dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine |
InChI |
InChI=1S/C19H10Cl4N6O2/c20-14-24-15(21)27-18(26-14)30-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)31-19-28-16(22)25-17(23)29-19/h1-8H,9H2 |
InChI Key |
CHFHDXLPQOAWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=NC(=NC(=N3)Cl)Cl)OC4=NC(=NC(=N4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)
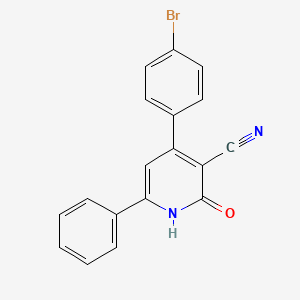
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
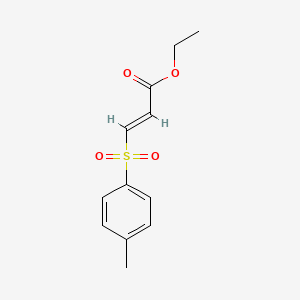
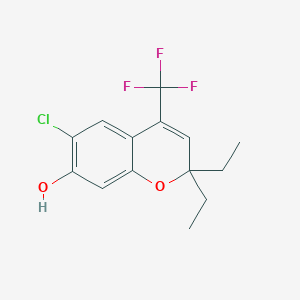

![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
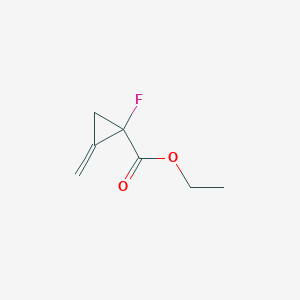
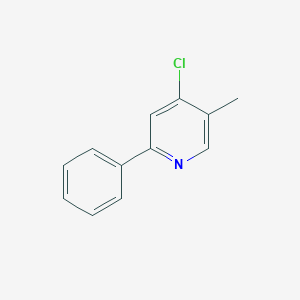
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
